molecular formula C11H13NO2 B3420638 Ethyl 4-aminocinnamate CAS No. 198195-25-4

Ethyl 4-aminocinnamate

Cat. No.: B3420638
CAS No.: 198195-25-4
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-VMPITWQZSA-N
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Description

Ethyl 4-aminocinnamate: is an organic compound with the molecular formula C11H13NO2 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester . This compound is characterized by the presence of an ethyl ester group attached to a cinnamic acid backbone, with an amino group at the para position of the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminocinnamate can be synthesized through various methods. One common approach involves the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . Another method includes the Knoevenagel condensation of 4-aminobenzaldehyde with ethyl cyanoacetate , followed by hydrolysis and decarboxylation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 4-aminocinnamic acid with ethanol in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-nitrocinnamic acid.

    Reduction: 4-aminocinnamyl alcohol.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-aminocinnamate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of an ethyl ester group and an amino group, which imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063691
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5048-82-8, 198195-25-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl 4-aminocinnamate
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Record name Ethyl 4-aminocinnamate
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl p-aminocinnamate
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Record name ETHYL 4-AMINOCINNAMATE
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Synthesis routes and methods I

Procedure details

32.6 parts of 4-amino-cinnamic acid are heated under reflux for three hours in a mixture comprising 100 parts of absolute ethyl alcohol and 20 parts of 66°Be sulphuric acid. The product is poured on to 200 parts of water and 200 parts of ice, made alkaline to pH 8 by the addition of 38 parts of a 35° Be solution of sodium hydroxide, and the solid is filtered off, washed with water and recrystallised from 150 parts of ethyl alcohol and 150 parts of water. Ethyl-p-amino-cinnamate is thus obtained. Yield 78% M.p. 68°-69° C.
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Synthesis routes and methods II

Procedure details

The above approach could be used to convert 4-nitrobenzaldehyde (Aldrich) into 3-(4-nitrophenyl)propenoic acid ethyl ester. The latter compound could be reduced (J. Am. Chem. Soc., 1944, 66, 1442) to give 3-(4-aminophenyl)propenoic acid ethyl ester. Reaction of (4-aminophenyl)-propenoic acid ethyl ester with an omega-haloalkyl-isocyanate provides an 4-(omega-haloalkylaminocarbonyl)aminophenyl)propenoic acid ethyl ester (see., Khim. Farm. Zh. 1984, 18(12), 1432-1436). The latter compound can be reacted with sodium hydride to give a 4-(1,3-diaza-2-oxoalicyclylphenyl)propenoic acid ethyl ester (see., Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754), the latter compound could be converted to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)propenoic acid ethyl ester by the methods described in Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754. The latter compound could be elaborated by methods described previously, to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)-3-amino propanoic acid ethyl ester suitable for subsequent coupling.
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Synthesis routes and methods III

Procedure details

Under nitrogen, 17.5 g (19.4 mmol) lithium-cobalt (I) phthalocyanine×4.5 THF and 663 mg (3 mmol) p-nitro cinnamic ethyl ester are agitated in 100 ml ethanol for 65 hours at 20° C. The green reaction mixture is mixed with 10 ml water; CO2 and air are passed into it for 5 min. and the blue precipitate is centrifuged which is washed out with ethanol and ether. The centrifugate collected is concentrated and the residue separated into methylene chloride and water. Concentration of the organic phase, dried with sodium sulfate, produces 470 mg (82%) p-amino cinnamic ethyl ester.
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lithium-cobalt (I) phthalocyanine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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